Differential Cytotoxicity Profile: (R)-10,11-Dehydrocurvularin Demonstrates Cell Line-Specific Potency Advantages Over Curvularin
(R)-10,11-Dehydrocurvularin displays a mean IC50 of 1.25 µM across a panel of human tumor cell lines . Comparative cytotoxicity studies against curvularin reveal cell line-dependent differences. Against A549 lung adenocarcinoma cells, (R)-10,11-dehydrocurvularin exhibits an IC50 of 2.10 ± 0.33 µM compared to 13.91 ± 0.15 µM for curvularin, representing a 6.6-fold greater potency [1]. Against MCF-7 breast cancer cells, the compound shows an IC50 of 11.19 ± 0.31 µM versus 21.89 ± 0.19 µM for curvularin, a 2-fold potency improvement [1]. However, against MDA-MB-231 triple-negative breast cancer cells, curvularin is more potent (IC50 1.3 ± 0.37 µM) than dehydrocurvularin (IC50 9.34 ± 0.38 µM) [1]. Against COLO 205 colon adenocarcinoma cells, (R)-10,11-dehydrocurvularin demonstrates activity with an IC50 of 7.9 µM, whereas curvularin is completely inactive [2]. This divergent profile underscores the necessity of selecting the appropriate analog based on the specific cell model.
| Evidence Dimension | In vitro cytotoxicity (IC50) against human cancer cell lines |
|---|---|
| Target Compound Data | A549: 2.10 ± 0.33 µM; MCF-7: 11.19 ± 0.31 µM; MDA-MB-231: 9.34 ± 0.38 µM; COLO 205: 7.9 µM |
| Comparator Or Baseline | Curvularin: A549: 13.91 ± 0.15 µM; MCF-7: 21.89 ± 0.19 µM; MDA-MB-231: 1.3 ± 0.37 µM; COLO 205: inactive |
| Quantified Difference | 6.6-fold more potent in A549; 2-fold more potent in MCF-7; 7.2-fold less potent in MDA-MB-231; active vs. inactive in COLO 205 |
| Conditions | MTT assay; 48-hour exposure; A549 (lung), MCF-7 (breast), MDA-MB-231 (triple-negative breast), COLO 205 (colon) cell lines |
Why This Matters
Selection of the correct analog is critical for achieving meaningful inhibition in specific cancer cell lines; substituting curvularin for dehydrocurvularin in A549 or COLO 205 studies would yield false-negative results.
- [1] Rudolph K, et al. Inhibition of TGF-β signaling by the fungal lactones (S)-curvularin, dehydrocurvularin, oxacyclododecindione and galiellalactone. Cytokine. 2013;61(1):285-296. (Cytotoxicity data cited from reference [84] within this review.) View Source
- [2] Kumar CG, et al. Metabolite profiling and biological activities of bioactive compounds produced by Chrysosporium lobatum strain BK-3. SpringerPlus. 2013;2:122. View Source
